molecular formula C36H59N9O11 B12568462 L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine CAS No. 263859-62-7

L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine

Cat. No.: B12568462
CAS No.: 263859-62-7
M. Wt: 793.9 g/mol
InChI Key: NWWYJTVLASHWTH-AMQHITJQSA-N
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Description

L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine is a peptide compound composed of multiple amino acids It is a biologically active molecule with significant physiological functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, leading to reduced peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of bioactive peptides and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This interaction can lead to various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine can be compared with other similar peptides, such as:

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another biologically active peptide with a different sequence and potentially different biological activities.

    L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A peptide with a similar structure but different amino acid composition.

Properties

CAS No.

263859-62-7

Molecular Formula

C36H59N9O11

Molecular Weight

793.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C36H59N9O11/c1-6-19(4)29(35(54)42-25(36(55)56)16-26(39)48)43-27(49)17-40-33(52)30(20(5)46)45-34(53)28(18(2)3)44-32(51)24(15-21-10-12-22(47)13-11-21)41-31(50)23(38)9-7-8-14-37/h10-13,18-20,23-25,28-30,46-47H,6-9,14-17,37-38H2,1-5H3,(H2,39,48)(H,40,52)(H,41,50)(H,42,54)(H,43,49)(H,44,51)(H,45,53)(H,55,56)/t19-,20+,23-,24-,25-,28-,29-,30-/m0/s1

InChI Key

NWWYJTVLASHWTH-AMQHITJQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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